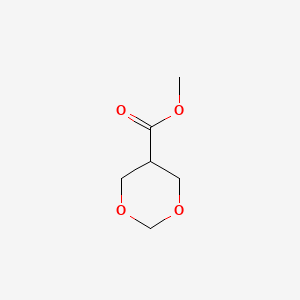

Methyl 1,3-dioxane-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1,3-dioxane-5-carboxylate” is a chemical compound with the molecular formula C6H10O4 . It is also known by other names such as “1,3-Dioxane-5-carboxylate de méthyle” in French and “Methyl-1,3-dioxan-5-carboxylat” in German .

Synthesis Analysis

The synthesis of “Methyl 1,3-dioxane-5-carboxylate” and its derivatives has been a topic of interest in the field of chemistry. For instance, a method has been developed for the in situ generation of 1,3-dioxan-5-one derivatives, which are simple precursors for accessing carbohydrate structures . These compounds were synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst .Molecular Structure Analysis

The molecular structure of “Methyl 1,3-dioxane-5-carboxylate” consists of a 1,3-dioxane ring with a carboxylate group attached to the 5th carbon atom . The average mass of this compound is 146.141 Da, and its monoisotopic mass is 146.057907 Da .Physical And Chemical Properties Analysis

“Methyl 1,3-dioxane-5-carboxylate” has a molecular formula of C6H10O4 . Its average mass is 146.141 Da, and its monoisotopic mass is 146.057907 Da .Scientific Research Applications

Structure and Crystal Analysis : The study of 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, a compound closely related to Methyl 1,3-dioxane-5-carboxylate, examined its crystal structure, revealing that the 1,3-dioxane ring adopts a chair conformation, with the carboxyl group in an axial inclination. This research contributes to understanding the structural properties of such compounds (Jia, Yuan, Zhang, & Yuan, 2012).

Surfactant Synthesis and Properties : In a study exploring the synthesis of novel sodium (5-methyl-2-alkyl-1,3-dioxane-5-yl) carboxylate surfactants, it was found that these surfactants had desirable properties like low critical micelle concentration and good emulsifying ability. This suggests potential applications in industries requiring surfactants with enhanced performance and environmental friendliness (Yuan, Jia, Li, Zhang, & Yuan, 2016).

Pharmaceutical Applications : Methyl 1,3-dioxane-5-carboxylate derivatives have been explored for their pharmaceutical applications. For instance, a derivative demonstrated potent hypoglycemic and lipid-lowering activities with high oral bioavailability, suggesting its potential as a therapeutic agent for diabetes and related metabolic disorders (Pingali, Jain, Shah, Basu, Makadia, Goswami, Zaware, Patil, Godha, Giri, Goel, Patel, Patel, & Patel, 2008).

Chemical Synthesis and Reactions : Research on Methyl 1,3-dioxane-5-carboxylate derivatives has also focused on their use in chemical syntheses. For example, a study on the preparation of substituted pyridines via regiocontrolled cycloadditions explored the use of these compounds in creating complex chemical structures, which can have various applications in chemical manufacturing and drug development (Danheiser, Renslo, Amos, & Wright, 2003).

Surface Properties and Hydrolysis of Surfactants : Another study investigated the synthesis, surface properties, and hydrolysis of chemodegradable anionic surfactants derived from 1,3-dioxane, including Methyl 1,3-dioxane-5-carboxylate. This research provides insight into the development of environmentally friendly surfactants with potential applications in various industries (Piasecki & Ruchala, 2000).

properties

IUPAC Name |

methyl 1,3-dioxane-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-8-6(7)5-2-9-4-10-3-5/h5H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMXHXVWOSBWTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCOC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666562 |

Source

|

| Record name | Methyl 1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

190191-69-6 |

Source

|

| Record name | Methyl 1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[2-hydroxy-4-(1-methylethenyl)cyclopentyl]-, [1S-(1alpha,2alpha,4beta)]-](/img/no-structure.png)

![3-Methylbenzo[c]isoxazole-5-carbonitrile](/img/structure/B575516.png)

![6-Fluoro-3-methylbenzo[d]isoxazol-7-amine](/img/structure/B575518.png)

![2-(Hexahydropyrazolo[1,2-a]pyrazol-1-yl)ethanol](/img/structure/B575524.png)

![2-(tert-Butyl)benzo[d]thiazol-6-ol](/img/structure/B575529.png)